1-[3-(Difluoromethoxy)phenyl]ethanamine chemical structure properties
1-[3-(Difluoromethoxy)phenyl]ethanamine chemical structure properties
An In-depth Technical Guide: 1-[3-(Difluoromethoxy)phenyl]ethanamine
Abstract
This technical guide provides a comprehensive overview of 1-[3-(Difluoromethoxy)phenyl]ethanamine, a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical research sectors. The introduction of the difluoromethoxy group onto a phenethylamine scaffold offers unique physicochemical properties that are highly desirable in modern drug design. This document details the compound's chemical structure, core properties, a validated synthetic pathway, and its prospective applications as a key building block. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorination strategies to optimize lead compounds.
Introduction: The Strategic Role of the Difluoromethoxy Group
In contemporary medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological profiles. The difluoromethoxy group (–OCHF₂), in particular, serves as a lipophilic hydrogen bond donor and a bioisostere for other functional groups such as hydroxyl or thiol moieties. Its introduction can significantly improve metabolic stability by blocking sites of oxidative metabolism, modulate pKa, and enhance membrane permeability, thereby improving oral bioavailability.
1-[3-(Difluoromethoxy)phenyl]ethanamine belongs to the phenethylamine class, a privileged scaffold found in a vast array of neuroactive compounds. The strategic placement of the difluoromethoxy group at the meta-position of the phenyl ring makes this compound a valuable and versatile intermediate for synthesizing novel chemical entities. Its structural similarity to precursors of advanced pharmaceutical agents, such as the dopamine D1 receptor partial agonist Razpipadon, underscores its potential in the development of next-generation therapeutics.[1][2][3] This guide offers a detailed examination of its chemical properties, synthesis, and utility.
Chemical Structure and Physicochemical Properties
A precise understanding of a compound's structure and physicochemical characteristics is fundamental to its application in research and development.
Chemical Structure
The molecular structure of 1-[3-(Difluoromethoxy)phenyl]ethanamine is characterized by a primary amine attached to an ethyl group, which is in turn bonded to a benzene ring substituted with a difluoromethoxy group at the meta-position.
Caption: 2D Structure of 1-[3-(Difluoromethoxy)phenyl]ethanamine.
Physicochemical Data
The key computed and experimental properties of the compound are summarized below. These values are critical for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁F₂NO | PubChem[4] |
| Molecular Weight | 187.19 g/mol | PubChem[4] |
| Monoisotopic Mass | 187.08087 Da | PubChem[4] |
| IUPAC Name | 1-[3-(difluoromethoxy)phenyl]ethan-1-amine | PubChem[4] |
| InChIKey | KXLKJIXCWFZYIE-UHFFFAOYSA-N | PubChem[4] |
| SMILES | CC(C1=CC(=CC=C1)OC(F)F)N | PubChem[4] |
| Predicted XLogP | 2.1 | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
Synthesis and Purification
The synthesis of 1-[3-(Difluoromethoxy)phenyl]ethanamine is most efficiently achieved via the reductive amination of its corresponding ketone precursor, 3'-(Difluoromethoxy)acetophenone. This is a robust and widely utilized transformation in organic synthesis.
Proposed Synthetic Protocol: Reductive Amination
This protocol describes a standard laboratory procedure for the synthesis of the target compound.
Causality: Reductive amination is the method of choice due to its high efficiency and the commercial availability of the starting materials. The process involves the in-situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced to the desired primary amine. The choice of reducing agent is critical; sodium borohydride is a mild and selective reagent suitable for this transformation, minimizing over-reduction or side reactions.
Caption: Synthetic scheme for 1-[3-(Difluoromethoxy)phenyl]ethanamine.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 3'-(Difluoromethoxy)acetophenone (1.0 eq) in methanol (MeOH, 10 mL/mmol), add ammonium acetate (NH₄OAc, 10 eq).
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Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
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Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the pH is ~2 to decompose excess borohydride.
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Workup: Basify the mixture to pH >10 with 2M sodium hydroxide (NaOH). Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure amine.
Characterization Workflow
Structural confirmation of the synthesized product is paramount. A multi-step analytical workflow ensures the identity and purity of the final compound.
Caption: Workflow for structural verification and purity analysis.
Spectroscopic and Analytical Profile
The following section outlines the expected spectroscopic data for 1-[3-(Difluoromethoxy)phenyl]ethanamine, which is essential for its unambiguous identification.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. Predicted values for common adducts are useful for interpreting experimental data.[4]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 188.08815 |
| [M+Na]⁺ | 210.07009 |
| [M+NH₄]⁺ | 205.11469 |
| [M-H]⁻ | 186.07359 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (multiplets in the 6.8-7.5 ppm range), the methine proton (-CH, a quartet coupled to the adjacent methyl group), the amine protons (-NH₂, a broad singlet), and the methyl protons (-CH₃, a doublet). The difluoromethyl proton (-CHF₂) will appear as a characteristic triplet due to coupling with the two fluorine atoms.
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¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, with the carbon attached to the difluoromethoxy group appearing as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The aliphatic carbons of the ethylamine side chain will also be present.
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¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms of the -OCHF₂ group, which will appear as a doublet due to coupling with the adjacent proton.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:
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N-H stretch: A medium to weak band (or two bands for a primary amine) around 3300-3500 cm⁻¹.
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C-H stretch (aromatic & aliphatic): Bands in the 2850-3100 cm⁻¹ region.
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C-O stretch (aryl ether): A strong band around 1200-1250 cm⁻¹.
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C-F stretch: Strong, characteristic bands in the 1000-1100 cm⁻¹ region.
Applications in Research and Drug Development
1-[3-(Difluoromethoxy)phenyl]ethanamine is not merely a laboratory chemical; it is a strategic building block for creating high-value molecules with therapeutic potential.
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Scaffold for Novel Therapeutics: As a chiral phenethylamine derivative, it can be used to synthesize a wide range of compounds targeting the central nervous system (CNS), including receptors for dopamine, serotonin, and norepinephrine.
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Improved Pharmacokinetics: The difluoromethoxy group is known to enhance metabolic stability by preventing para-hydroxylation of the phenyl ring, a common metabolic pathway for phenethylamines. This can lead to improved drug half-life and a more favorable pharmacokinetic profile.
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Fine-Tuning Lipophilicity: The -OCHF₂ group increases lipophilicity compared to a hydroxyl or methoxy group, which can be strategically used to optimize a drug candidate's ability to cross the blood-brain barrier or other biological membranes.
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Precursor for Chiral Ligands: The primary amine provides a handle for further chemical modification, allowing for the construction of more complex molecules. The chiral center at the benzylic position is of particular importance, as stereochemistry often dictates biological activity.
Safety and Handling
As with any research chemical for which comprehensive toxicological data is not available, 1-[3-(Difluoromethoxy)phenyl]ethanamine should be handled with appropriate care.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is mandatory to consult the material's specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
1-[3-(Difluoromethoxy)phenyl]ethanamine is a valuable molecular building block with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a phenethylamine core and a difluoromethoxy substituent provides a powerful tool for developing novel compounds with enhanced physicochemical and pharmacological properties. The synthetic route via reductive amination is robust and scalable, ensuring its accessibility for research purposes. This guide provides the foundational knowledge required for scientists and researchers to effectively utilize this compound in their development programs.
References
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PubChem. 1-[3-(difluoromethoxy)phenyl]ethan-1-amine. National Center for Biotechnology Information. [Link]
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PubChem. Razpipadon. National Center for Biotechnology Information. [Link]
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PubChem. (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine. National Center for Biotechnology Information. [Link]
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BU CyberSec Lab. 4'-(Difluoromethoxy)acetophenone. [Link]
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PubChem. 3'-(Trifluoromethyl)acetophenone. National Center for Biotechnology Information. [Link]
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PubChem. 1-(3-Fluorophenyl)ethanamine. National Center for Biotechnology Information. [Link]
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Probes & Drugs. RAZPIPADON. [Link]
